molecular formula C14H13NO2 B2564079 2-Phenyl-3-(pyridin-2-yl)propanoic acid CAS No. 39077-70-8

2-Phenyl-3-(pyridin-2-yl)propanoic acid

Cat. No.: B2564079
CAS No.: 39077-70-8
M. Wt: 227.263
InChI Key: NFTPZFXXVNZGAD-UHFFFAOYSA-N
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Description

“2-Phenyl-3-(pyridin-2-yl)propanoic acid” is a chemical compound with the molecular formula C14H13NO2 . It is a derivative of propanoic acid, where a phenyl group and a pyridin-2-yl group are attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with a phenyl group and a pyridin-2-yl group attached to the second carbon atom . The molecular weight of this compound is 227.26 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the preparation of new coordination polymers of Ag, Cu, and Zn .

Scientific Research Applications

Synthesis and Material Science

Compounds structurally related to 2-Phenyl-3-(pyridin-2-yl)propanoic acid have been used in the synthesis of a variety of materials and molecules:

  • Benzyl-N-pyrrolylketene, similar in structure to this compound, has been used as a ketene source in synthesizing monocyclic-2-azetidinones, demonstrating controlled diastereoselectivity in reactions (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
  • Pyridine derivatives have shown efficiency as additives in dye-sensitized solar cells (DSSCs), indicating potential for material science and renewable energy applications (Bagheri, Dehghani, & Afrooz, 2015).

Catalysis

Research has explored the catalytic properties of molecules containing pyridin-2-yl groups:

Molecular Design and Chemical Synthesis

Molecules incorporating the pyridin-2-yl motif have been synthesized for various applications, including:

Properties

IUPAC Name

2-phenyl-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTPZFXXVNZGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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